REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:16])[C:4]1[CH:9]=[CH:8][C:7]([CH2:10][N:11]=[N+]=[N-])=[C:6]([O:14][CH3:15])[CH:5]=1>[Pd].C(O)C>[CH3:1][O:2][C:3](=[O:16])[C:4]1[CH:9]=[CH:8][C:7]([CH2:10][NH2:11])=[C:6]([O:14][CH3:15])[CH:5]=1
|
Name
|
4-azidomethyl-3-methoxy-benzoic acid methyl ester
|
Quantity
|
4.1 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(=C(C=C1)CN=[N+]=[N-])OC)=O
|
Name
|
|
Quantity
|
4.9 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Filter the reaction mixture through diatomaceous earth
|
Type
|
CONCENTRATION
|
Details
|
concentrate the filtrate
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC(=C(C=C1)CN)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 14.9 mmol | |
AMOUNT: MASS | 2.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 80.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |